![molecular formula C14H15NS B1276135 2-[(4-甲基苄基)硫代]苯胺 CAS No. 136620-24-1](/img/structure/B1276135.png)

2-[(4-甲基苄基)硫代]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

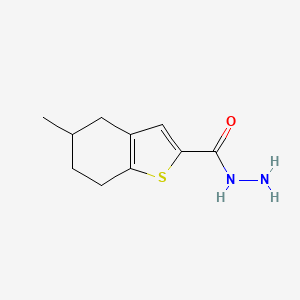

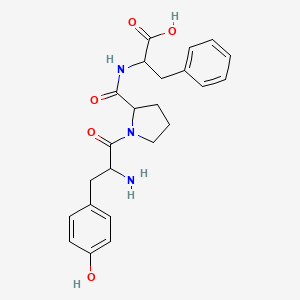

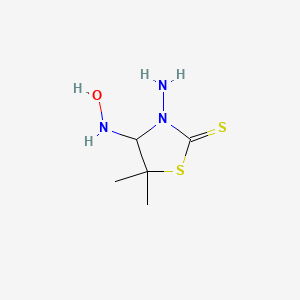

2-[(4-Methylbenzyl)sulfanyl]aniline is a chemical compound that is part of a broader class of sulfanyl anilines. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to an aniline moiety. The specific structure of 2-[(4-Methylbenzyl)sulfanyl]aniline suggests that it would have a benzyl group with a methyl substituent attached to the sulfur atom, which is then connected to an aniline ring.

Synthesis Analysis

The synthesis of related sulfanyl anilines can be achieved through various methods. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones involves the insertion of sulfur dioxide starting from anilines, N-arylacrylamides, and DABCO·(SO2)2. This process is efficient in dichloroethane and leads to sulfonated oxindoles in good yields . Although this does not directly describe the synthesis of 2-[(4-Methylbenzyl)sulfanyl]aniline, it provides insight into the type of reactions that anilines can undergo involving sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of sulfanyl anilines, such as 2-[(4-Methylbenzyl)sulfanyl]aniline, would likely exhibit intramolecular interactions that could affect their physical and chemical properties. For example, 2,6-bis(arylsulfonyl)anilines have been shown to form well-defined intramolecular hydrogen bonds, which immobilize rotatable groups and enhance fluorescence and photostability . While this is not the exact compound , it suggests that similar structural features could be present in 2-[(4-Methylbenzyl)sulfanyl]aniline, potentially influencing its behavior and reactivity.

Chemical Reactions Analysis

Chemical reactions involving sulfanyl anilines can be quite diverse. The study of 2,6-bis(arylsulfonyl)anilines indicates that these compounds can undergo nucleophilic aromatic substitution, followed by hydrogenation and oxidation . These reactions lead to compounds with high fluorescence emissions, which implies that 2-[(4-Methylbenzyl)sulfanyl]aniline could also participate in reactions that modify its electronic properties and lead to new functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl anilines are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds and the push-pull effect with an extended π-conjugated system can lead to changes in fluorescence emissions and photostability . Additionally, the environmental sensitivity to solvent polarity and viscosity, as well as the "turn-on" fluorescence response in aggregated forms, are notable properties that could be relevant to 2-[(4-Methylbenzyl)sulfanyl]aniline . These properties are essential for applications in materials science and as fluorescence probes.

科学研究应用

抗菌活性

- 该化合物已被探索其潜在的抗菌特性。结构和光谱分析,包括 FT-IR、FT-拉曼、紫外和 NMR,辅以 DFT 计算,已经进行以了解密切相关的化合物 4-甲基-(2-硝基亚苄基)苯胺的生物学应用。对接研究表明该化合物表现出抗菌活性,其超分子组装由 C-H···O 氢键和硝基···π(芳烃)相互作用介导 (Mini 等人,2020)。

合成和电聚合

- 该化合物参与了合成和电聚合过程。例如,对源自氨基苯磺酸及其与苯胺混合物的导电聚合物的电合成和性质的研究,包括通过红外光谱和扫描电子显微镜 (SEM) 对结构和化学成分的表征 (Thiemann & Brett, 2001)。

吸附研究

- 该化合物已用于吸附研究,例如,在比较苯胺化合物在具有磺酸基的亲水性双功能聚合物树脂上的吸附性能。该研究重点关注吸附机理,用 Freundlich 模型拟合等温数据,以及动态吸附和解吸研究 (Jianguo 等人,2005)。

荧光材料和探针

- 该化合物的衍生物已被合成并研究其荧光特性。例如,合成了一系列 2,6-双[芳基(烷基)磺酰基]苯胺,并在固态下表现出高荧光发射。这些化合物的 X 射线结构揭示了明确的分子内氢键,有助于增强荧光并提高光稳定性。它们还用作基于聚集诱导发射的选择性检测的“开启”荧光探针 (Beppu 等人,2014)。

属性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJABYMVHVSANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408459 |

Source

|

| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)sulfanyl]aniline | |

CAS RN |

136620-24-1 |

Source

|

| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。